4-(trifluoromethyl)-1H-indazol-6-amine
Overview
Description
4-(trifluoromethyl)-1H-indazol-6-amine is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. The trifluoromethyl group (-CF3) attached to the indazole ring significantly enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group often imparts increased lipophilicity, metabolic stability, and pharmacokinetic properties to the compound .
Mechanism of Action
Target of Action
The targets of a compound depend on its structure and functional groups. For instance, compounds with a trifluoromethyl group often interact with various enzymes or receptors in the body . .
Mode of Action
The mode of action is also dependent on the structure of the compound and its interaction with its biological targets. For example, some trifluoromethyl-containing compounds are known to inhibit certain enzymes or act as receptor antagonists .
Biochemical Pathways
The biochemical pathways affected by a compound are determined by its targets and mode of action. Some trifluoromethyl-containing compounds are known to affect various biochemical pathways, but without specific information, it’s difficult to say which pathways “4-(trifluoromethyl)-1H-indazol-6-amine” might affect .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. Some trifluoromethyl-containing compounds have been found to have good oral absorption and the ability to cross lipid barriers, which could impact their bioavailability .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
4-(trifluoromethyl)-1H-indazol-6-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including nitrile hydratase and amidase, which are involved in the conversion of nitrile-containing compounds into their corresponding amides and acids . These interactions are crucial for the compound’s role in biochemical pathways, as they facilitate the transformation of specific substrates, leading to the production of important metabolites.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to cause cytotoxic effects in certain cell lines, leading to reduced cell viability and altered cellular functions . Additionally, this compound can modulate gene expression, resulting in changes in the expression levels of various genes involved in critical cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s trifluoromethyl group plays a crucial role in its binding affinity and specificity towards target enzymes and proteins . These interactions can lead to the inhibition or activation of enzymatic activities, thereby modulating biochemical pathways and cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered gene transcription and subsequent changes in cellular behavior.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound exhibits a relatively stable profile under controlled laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, metabolic activity, and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as improved metabolic function and reduced inflammation . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other systemic toxicities . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion through pathways involving nitrile hydratase and amidase, leading to the production of amide and acid metabolites . These metabolic pathways are essential for the compound’s detoxification and elimination from the body, as well as for its potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s trifluoromethyl group enhances its lipophilicity, facilitating its diffusion across cellular membranes and its accumulation in lipid-rich compartments . Additionally, this compound can interact with transport proteins that regulate its intracellular and extracellular distribution, influencing its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with a variety of N-arylsydnones under mild conditions . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of 4-(trifluoromethyl)-1H-indazol-6-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
4-(trifluoromethyl)-1H-indazol-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its enhanced pharmacokinetic properties due to the trifluoromethyl group.
Industry: The compound is used in the development of agrochemicals and materials with improved stability and performance
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)phenol
- 4-trifluoromethyl-2-anilinoquinoline
- Trifluoromethyl ethers
Comparison
Compared to similar compounds, 4-(trifluoromethyl)-1H-indazol-6-amine is unique due to its indazole core structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications. For instance, the indazole core can enhance the compound’s binding affinity to biological targets, while the trifluoromethyl group improves its metabolic stability and lipophilicity .
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-indazol-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-1-4(12)2-7-5(6)3-13-14-7/h1-3H,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDJJRYTDKWCAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)C=NN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1169788-34-4 | |
Record name | 4-(trifluoromethyl)-1H-indazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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